molecular formula C10H14BrNO B028330 2-(4-Bromophenoxy)-N,N-dimethylethylamine CAS No. 2474-07-9

2-(4-Bromophenoxy)-N,N-dimethylethylamine

Cat. No. B028330
Key on ui cas rn: 2474-07-9
M. Wt: 244.13 g/mol
InChI Key: MOVOYJFCKMYLHQ-UHFFFAOYSA-N
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Patent
US06255496B1

Procedure details

A mixture of 4-bromophenol (5.0 g, 28.9 mmol), 2-(N, N-dimethylamino)ethyl chloride, hydrochloride (6.24 g, 43.4 mmol), sodium iodide (600 mg, 4 mmol), cesium carbonate (28 g, 86.7 mmol) and methyl ethyl ketone (120 ml) was heated to reflux for 4 h. After cooling to r.t., the mixture was filtered and washed with acetone. The combined filtrates were concentrated in vacuo, and the residue was chromatographed on silica gel (dichloromethane/methanol 95:5 to 90:10) to give a pale yellow liquid. Bulb-to-bulb distillation (80-84° C./0.05 mmHg) afforded the title compound (5.19 g, 74%) as a colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl.[CH3:10][N:11]([CH2:13][CH2:14]Cl)[CH3:12].[I-].[Na+].C(=O)([O-])[O-].[Cs+].[Cs+]>C(C(C)=O)C>[CH3:10][N:11]([CH2:13][CH2:14][O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)[CH3:12] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
6.24 g
Type
reactant
Smiles
Cl.CN(C)CCCl
Name
Quantity
600 mg
Type
reactant
Smiles
[I-].[Na+]
Name
cesium carbonate
Quantity
28 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel (dichloromethane/methanol 95:5 to 90:10)
CUSTOM
Type
CUSTOM
Details
to give a pale yellow liquid
DISTILLATION
Type
DISTILLATION
Details
Bulb-to-bulb distillation (80-84° C./0.05 mmHg)

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCOC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.19 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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